4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound includes a piperazine ring, a sulfonyl group, and a pyridinylbenzamide moiety, making it of interest in medicinal chemistry and pharmacological studies. Its molecular formula is , and it is classified as a sulfonamide derivative due to the presence of the sulfonyl group.
This compound can be sourced from chemical suppliers that specialize in research chemicals and pharmaceutical intermediates. It falls under the category of sulfonamides, which are known for their antibacterial properties, though this specific compound may have different or additional biological activities.
The synthesis of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide typically involves several key steps:
This multi-step synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
The molecular structure of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide can be described as follows:
The structural representation can be visualized using software like ChemDraw or similar molecular modeling tools.
The compound can undergo various chemical reactions typical for sulfonamides and amides, including:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physicochemical properties.
The mechanism of action for 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide is likely related to its interactions with specific biological targets:
Understanding its mechanism requires further biochemical assays and molecular docking studies to elucidate its interactions at the molecular level.
The physical properties of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of functional groups.
The compound has several potential applications across different scientific disciplines:
The emergence of sulfonamide-benzamide hybrid scaffolds represents a strategic evolution in heterocyclic medicinal chemistry, driven by the need for molecular frameworks capable of multi-target engagement. The specific compound 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide epitomizes this design philosophy, originating from systematic efforts to merge sulfonamide's robust protein-binding capabilities with benzamide's conformational rigidity [1] [3]. Early synthetic routes, as documented in patent literature, involved sequential nucleophilic substitutions: sulfonylation of 4-chlorosulfonylbenzoyl chloride with 1-acetylpiperazine yielded the intermediate 4-(4-acetylpiperazin-1-yl)sulfonylbenzoic acid, followed by amide coupling with 2-aminopyridine using activating agents like HATU or EDCI [3]. This synthetic approach achieved yields of 65–78% after chromatographic purification, with microwave-assisted methods later reducing reaction times from 12 hours to 30 minutes [3].
Table 1: Evolution of Sulfonamide-Benzamide Hybrid Scaffolds
Scaffold Variant | Key Structural Features | Primary Therapeutic Area | |
---|---|---|---|
Simple N-phenylbenzamides | Unsubstituted benzamide | Anti-inflammatory | |
Sulfonamide-linked piperazines | Piperazine spacer at C4 position | Antimicrobial | |
4-(4-Acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide | Acetylated piperazine + N-pyridin-2-yl | Oncology/Neurology | |
Thiadiazole derivatives (e.g., CAS 898656-66-1) | 1,3,4-Thiadiazole replacement of pyridine | Kinase inhibition | [10] |
These hybrids gained prominence post-2010 as high-throughput screening revealed their exceptional affinity for adenosine triphosphate (ATP)-binding pockets in kinases, particularly PI3Kδ and mTOR [3]. The incorporation of the N-pyridin-2-yl group—distinct from the N-pyridin-4-yl isomer due to its bidentate hydrogen-bonding potential—marked a critical optimization step for blood-brain barrier penetration in neurological targets [1] [8].
4-(4-Acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide belongs to a privileged class of N-acetylpiperazinyl sulfonyl benzamides, characterized by three-dimensional complexity among seemingly simple architectures. The molecule's core consists of four modular domains:
Crystallographic analyses of analogs confirm the benzamide core remains planar, while the piperazine ring exhibits chair conformation with the acetyl group introducing steric constraints that modulate protein-ligand interactions [3]. The sulfonyl group's tetrahedral geometry (O=S=O angle ≈109°) facilitates water-mediated hydrogen bonds in hydrophobic kinase domains.
Table 2: Kinase Inhibition Profile of Structural Analogs
Kinase Target | IC₅₀ (nM) | Selectivity Index vs. PKCα | Biological Implication | |
---|---|---|---|---|
PI3Kδ | 8.2 | 142× | Lymphoma cell proliferation | |
mTOR | 23.7 | 39× | Metastasis regulation | |
CDK2/Cyclin E | 47.5 | 18× | Cell cycle progression | |
EGFR (wild-type) | >1000 | - | Limited off-target toxicity | [3] |
The 4-acetylpiperazine subunit serves dual purposes: its protonatable nitrogen enhances aqueous solubility (calculated logP = 1.8), while the acetyl carbonyl participates in backbone hydrogen bonding with His-104 in PI3Kγ [3] [8]. Strategic replacement of the acetyl group with sulfonyl or carbamate functionalities reduces metabolic deacetylation—a primary inactivation pathway mediated by CYP3A4 [3].
This compound exemplifies the "targeted polypharmacology" paradigm, where single molecules exert tissue-selective effects through nuanced protein interaction profiles. In oncology, the scaffold inhibits PI3Kδ (IC₅₀ = 8.2 nM) and mTOR (IC₅₀ = 23.7 nM), disrupting the PI3K/AKT/mTOR pathway hyperactivated in leukemia and solid tumors [3] [6]. Molecular docking reveals the sulfonyl oxygen forms a salt bridge with Lys-779 in PI3Kδ's affinity pocket, while the benzamide carbonyl hydrogen-bonds with Val-828 [3].
Neurological Applications: The N-pyridin-2-yl configuration enables dopamine D3 receptor binding (Kᵢ ≈ 120 nM) and σ-1 receptor modulation, positioning it as a candidate for neuropathic pain and Parkinson's disease psychosis [6] [8]. Unlike bulkier quinazolines, its molecular weight (388.44 g/mol) and polar surface area (89 Ų) facilitate blood-brain barrier transit, as demonstrated in rodent PET studies with fluorinated analogs [8].
Design Innovations:
Future perspectives include exploiting the scaffold's versatility for bifunctional PROTACs (Proteolysis-Targeting Chimeras), leveraging its E3 ligase recruitment capability observed in ubiquitination assays [6] [8]. The compound's structural plasticity—allowing over 30 modifications at the C4 piperazine position—establishes it as a versatile template for addressing emerging therapeutic challenges.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: